Acddp

Description

Properties

CAS No. |

129580-64-9 |

|---|---|

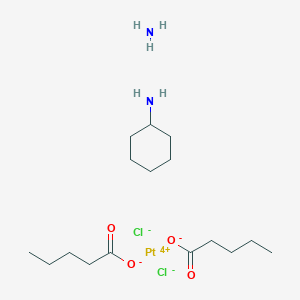

Molecular Formula |

C16H34Cl2N2O4Pt |

Molecular Weight |

584.4 g/mol |

IUPAC Name |

azane;cyclohexanamine;pentanoate;platinum(4+);dichloride |

InChI |

InChI=1S/C6H13N.2C5H10O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2-3-4-5(6)7;;;;/h6H,1-5,7H2;2*2-4H2,1H3,(H,6,7);2*1H;1H3;/q;;;;;;+4/p-4 |

InChI Key |

VTOVJWCDWALFGL-UHFFFAOYSA-J |

SMILES |

CCCCC(=O)[O-].CCCCC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4] |

Canonical SMILES |

CCCCC(=O)[O-].CCCCC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4] |

Synonyms |

azane, cyclohexanamine, pentanoate, platinum(+4) cation, dichloride |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide on the Pharmacokinetics and Pharmacodynamics of Cisplatin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacokinetic and pharmacodynamic properties of cisplatin, a cornerstone chemotherapeutic agent. It details the drug's journey through the body, its mechanism of action at the cellular level, and the molecular pathways governing its efficacy and toxicity. Quantitative data are summarized for clarity, key experimental methodologies are described, and complex biological pathways are visualized to offer a comprehensive resource for the scientific community.

Pharmacokinetics

The clinical efficacy and toxicity of cisplatin are directly influenced by its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Cisplatin is administered intravenously due to poor oral bioavailability.[1]

Absorption and Distribution

Following intravenous administration, cisplatin is rapidly distributed to various tissues.[1] Its distribution is characterized by a biphasic elimination from plasma. The initial rapid phase (alpha phase) is primarily associated with distribution to tissues and renal excretion, while the prolonged terminal phase (beta phase) reflects its extensive binding to plasma proteins and tissue retention.[2][3]

Platinum from cisplatin can be detected in tissues for as long as 180 days post-administration.[4] Over 90% of the platinum in the blood becomes bound to plasma proteins like albumin, transferrin, and gamma globulin within a few hours, with the parent compound being cleared more rapidly.[1][4]

Metabolism

Cisplatin is a platinum-based compound that undergoes non-enzymatic conversion in the body.[5] In the low-chloride intracellular environment, the chloride ligands of cisplatin are displaced by water molecules, forming a reactive, positively charged aquated species. This aquated form is a potent electrophile that readily reacts with nucleophilic sites on macromolecules.[6]

Excretion

The primary route of excretion for cisplatin is via the kidneys, with most of the intact drug being eliminated in the urine, especially in the early time points after administration.[2][3][7] Renal clearance of other drugs, such as methotrexate and etoposide, can be reduced by cisplatin.[1]

Experimental Protocol: Quantitative Biodistribution Analysis Using a Radio-Platinum Tracer

A key methodology for precise pharmacokinetic evaluation involves the use of a radio-platinum tracer.

-

Objective: To quantify the biodistribution and pharmacokinetics of cisplatin with high sensitivity.[2]

-

Methodology:

-

Radiotracer Synthesis: A cisplatin radiotracer (e.g., using 191Pt) is synthesized to a high radiochemical purity (>99%).[2]

-

Animal Model: Nude mice bearing subcutaneous tumors (e.g., H460 lung cancer) are used.[3]

-

Administration: A solution containing the radio-cisplatin and nonradioactive cisplatin (e.g., 2 mg/kg body weight) is administered intravenously.[7]

-

Sample Collection: At various time points (e.g., from minutes to 7 days post-injection), blood samples are collected, and animals are euthanized for organ and tumor harvesting.[2]

-

Quantification: The radioactivity in the whole body, blood, and individual tissues is measured using a gamma counter. The data is expressed as a percentage of the injected dose (%ID) or %ID per gram of tissue (%ID/g).[2]

-

Data Analysis: Retention curves are plotted, and pharmacokinetic parameters, including biological half-lives (T1/2) for alpha and beta phases and the area under the curve (AUC), are calculated.[2]

-

A logical workflow for a typical pharmacokinetic study is outlined below.

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters for cisplatin, primarily derived from preclinical mouse models.

Table 1: Cisplatin Elimination Half-Lives in Tumor-Bearing Mice [2][3]

| Compartment | Phase | Biological Half-Life (T1/2) |

| Whole Body | Alpha (α) | 1.14 hours |

| Beta (β) | 5.33 days | |

| Blood | Alpha (α) | 23.9 minutes |

| Beta (β) | 4.72 days |

Table 2: Biodistribution and Plasma Binding in Tumor-Bearing Mice [2][7]

| Parameter | Value | Time Point |

| Peak Tumor Uptake (H460) | 4.7% ID/g | 15 minutes post-injection |

| Plasma Protein Binding Rate | ~80% | 1 hour post-injection |

| Red Blood Cell Partitioning | ~50% | 19 hours post-injection |

Table 3: Population Pharmacokinetic Parameters in Adult Patients [8][9]

| Parameter | Description | Value / Equation |

| Model Type | One-Compartment Linear | - |

| Typical Value Clearance (TVCL) | Clearance rate | 51.7 + 26.3 x (BSA - 1.855) L/hr |

| Typical Value Volume (TVV) | Volume of distribution | 41.1 + 24.6 x (BSA - 1.855) L |

| Unbound Clearance (CL) | Dependent on BSA and Creatinine Clearance | 35.5 L/h |

| Unbound Central Volume (V1) | Dependent on BSA | 23.4 L |

Pharmacodynamics

The pharmacodynamics of cisplatin describe its mechanism of action against cancer cells and the relationship between drug concentration and its therapeutic and toxic effects.

Mechanism of Action

Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, which physically obstructs DNA replication and transcription, triggering downstream signaling pathways that lead to cell cycle arrest and apoptosis.[4][10][11]

-

Cellular Uptake: Cisplatin enters the cell, where the low intracellular chloride concentration facilitates its aquation.[6]

-

DNA Binding: The aquated, electrophilic platinum complex binds to nitrogen atoms on purine bases (primarily guanine and adenine) in DNA.[10][11] This results in the formation of both intrastrand and interstrand cross-links.[12]

-

Cellular Response: These DNA adducts distort the DNA helix, which is recognized by the cellular DNA damage response (DDR) machinery.[10][13] If the damage is too extensive to be repaired, it activates apoptotic signaling cascades, often involving the p53 tumor suppressor protein.[10][11]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Precise quantitative evaluation of pharmacokinetics of cisplatin using a radio-platinum tracer in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Precise quantitative evaluation of pharmacokinetics of cisplatin ...: Ingenta Connect [ingentaconnect.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. cphi-online.com [cphi-online.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Population pharmacokinetics of total and unbound plasma cisplatin in adult patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Cisplatin-induced peripheral neuropathy is associated with neuronal senescence-like response - PMC [pmc.ncbi.nlm.nih.gov]

The role of Cisplatin in inducing apoptosis

An In-depth Technical Guide on the Role of Cisplatin in Inducing Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone of cancer chemotherapy, renowned for its efficacy against a wide range of solid tumors.[1] Its primary mechanism of action involves the induction of programmed cell death, or apoptosis, in cancer cells.[2][3] By forming adducts with DNA, cisplatin triggers a cascade of cellular events that ultimately lead to the activation of apoptotic pathways.[4][5] This technical guide provides an in-depth exploration of the molecular mechanisms by which cisplatin induces apoptosis, the key signaling pathways involved, and the experimental protocols used to study this process.

Core Mechanisms of Cisplatin-Induced Apoptosis

Cisplatin's journey into a cancer cell culminates in its interaction with nuclear DNA.[5] Once inside the cell, the lower chloride concentration allows for the hydrolysis of cisplatin, making it reactive towards purine bases in DNA, primarily guanine.[5] This interaction leads to the formation of various DNA adducts, which are the initial trigger for apoptosis.[5]

The cell's response to this DNA damage is multifaceted, involving several key stages:

-

DNA Damage Recognition : Cellular machinery recognizes the cisplatin-DNA adducts as damage. This initiates a complex DNA Damage Response (DDR).[6]

-

Signal Transduction : The DDR activates a network of signaling pathways. A pivotal player in this response is the tumor suppressor protein, p53.[4][6] In response to DNA damage, p53 is activated and can halt the cell cycle to allow for DNA repair.[1] If the damage is too severe, p53 transcriptionally activates pro-apoptotic genes, pushing the cell towards apoptosis.[1][4]

-

Apoptotic Pathway Activation : Cisplatin-induced apoptosis primarily proceeds through the intrinsic (mitochondrial) pathway, although crosstalk with the extrinsic (death receptor) pathway can occur.[6][7] This leads to the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis.[1][8]

Signaling Pathways in Cisplatin-Induced Apoptosis

The intricate network of signaling pathways activated by cisplatin converges on the core apoptotic machinery. Below are diagrams and descriptions of the key pathways.

Cisplatin-Induced DNA Damage and p53 Activation

Cisplatin-induced DNA adducts trigger a signaling cascade that leads to the activation of the p5a3 tumor suppressor, a critical regulator of apoptosis.

Caption: Cisplatin-induced DNA damage and p53 activation pathway.

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is central to cisplatin-induced apoptosis. Activated p53 can upregulate pro-apoptotic members of the Bcl-2 family, such as Bax and Bak.[6][9] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade.[6][10]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. kjim.org [kjim.org]

- 3. Chemotherapy - Wikipedia [en.wikipedia.org]

- 4. Role of p53 in cisplatin-induced tubular cell apoptosis: dependence on p53 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Cisplatin-induced apoptosis in p53-deficient renal cells via the intrinsic mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lawsone Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. scholars.northwestern.edu [scholars.northwestern.edu]

- 10. Cisplatin-induced apoptosis proceeds by caspase-3-dependent and -independent pathways in cisplatin-resistant and -sensitive human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Cisplatin Resistance: A Technical Guide for Researchers

For Immediate Release

A Deep Dive into the Molecular Underpinnings of Cisplatin Resistance and Methodologies for its Investigation

Cisplatin, a cornerstone of chemotherapy for decades, faces a significant clinical challenge: the development of drug resistance. This guide provides an in-depth exploration of the multifaceted mechanisms that tumor cells employ to evade cisplatin-induced cytotoxicity. Tailored for researchers, scientists, and drug development professionals, this document outlines the core molecular pathways of resistance, presents quantitative data, details key experimental protocols, and provides visual diagrams of critical cellular processes.

Core Mechanisms of Cisplatin Resistance

The ability of cancer cells to withstand cisplatin therapy is not governed by a single mechanism but rather a complex interplay of cellular adaptations. These adaptations effectively reduce the concentration of active drug reaching its ultimate target—nuclear DNA—and mitigate the consequences of the damage that does occur. The primary mechanisms can be categorized as follows:

-

Pre-Target Resistance: This involves limiting the amount of cisplatin that reaches the cellular interior. A key factor is the reduced expression of cellular influx transporters, most notably the copper transporter 1 (CTR1).[1] Conversely, increased expression of efflux pumps, such as ATP7A and ATP7B, actively removes the drug from the cell.[2]

-

On-Target Resistance: Once inside the cell, cisplatin can be neutralized before it reaches the DNA. Elevated levels of intracellular detoxifying agents, such as glutathione (GSH) and metallothioneins (MTs), can bind to and inactivate cisplatin.[3]

-

Post-Target Resistance: This category encompasses the cellular responses to cisplatin-induced DNA damage. Enhanced DNA repair capacity, particularly through the nucleotide excision repair (NER) pathway, is a major contributor to resistance.[4] The ERCC1-XPF endonuclease complex is a critical component of this pathway, and its overexpression is frequently linked to cisplatin resistance.[5]

-

Target-Bypass Resistance: Alterations in downstream signaling pathways that control apoptosis (programmed cell death) allow cancer cells to tolerate DNA damage. Overactivation of pro-survival signaling cascades, such as the PI3K/Akt pathway, can suppress apoptotic signals and promote cell survival despite the presence of cisplatin-induced DNA adducts.[6][7]

Quantitative Analysis of Cisplatin Resistance

The development of cisplatin resistance is quantifiable through various experimental measures. The half-maximal inhibitory concentration (IC50) is a key metric, representing the drug concentration required to inhibit cell growth by 50%. Resistant cell lines exhibit a significantly higher IC50 compared to their sensitive parental counterparts. Furthermore, changes in the expression levels of genes and proteins central to resistance mechanisms provide a quantitative molecular signature of the resistant phenotype.

| Cell Line Pair | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |

| SKB-R3 / SKB-R3-cis-re | 2.87 ± 0.12 | 16.42 ± 0.98 | ~5.7 | --INVALID-LINK-- |

| A2780 / A2780-cis-re | 1.15 ± 0.09 | 11.23 ± 0.76 | ~9.8 | --INVALID-LINK-- |

| A549 (WT) / A549 (ERCC1-deficient) | ~10 µM | ~3 µM | ~0.3 (Sensitization) | [8] |

| Marker | Change in Resistant Cells | Fold Change (approx.) | Implication | Reference |

| Protein Expression | ||||

| ERCC1 | Increased Protein | 2 to 8-fold | Enhanced DNA Repair | [9] |

| XPF | Increased Protein | Variable, correlated with ERCC1 | Enhanced DNA Repair | [9] |

| Gene Expression (mRNA) | ||||

| CTR1 (SLC31A1) | Decreased mRNA | >50% reduction | Reduced Drug Influx | [10] |

| ATP7A/ATP7B | Increased mRNA | Variable | Increased Drug Efflux | [2] |

| XPF | Increased mRNA | Correlated with resistance | Enhanced DNA Repair | [9] |

Experimental Methodologies

Investigating cisplatin resistance requires a suite of specialized experimental protocols. Below are detailed methodologies for key assays.

Cell Viability and IC50 Determination (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Materials: 96-well plates, cisplatin, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.

-

Prepare serial dilutions of cisplatin in culture medium.

-

Remove the old medium from the wells and add 100 µL of the cisplatin dilutions to the respective wells. Include untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium without disturbing the crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC50 value.[11]

-

Intracellular Platinum Accumulation Assay (ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for quantifying the elemental composition of samples.[6]

-

Materials: Cell culture dishes, cisplatin, PBS, nitric acid (70%, trace metal grade), ICP-MS instrument.

-

Protocol:

-

Culture cells (e.g., A2780) to a suitable confluency and treat with a known concentration of cisplatin for a defined period (e.g., 4 hours).

-

Wash the cells thoroughly with ice-cold PBS three times to remove extracellular cisplatin.

-

Harvest the cells by scraping and centrifuge to obtain a cell pellet.

-

Count the cells to normalize the platinum content per cell.

-

Digest the cell pellet in concentrated nitric acid in a fume hood. This process involves heating to solubilize all organic material.[3][6]

-

Dilute the digested sample with deionized water to a suitable volume for analysis.

-

Prepare a series of platinum standards for calibration.

-

Analyze the samples using ICP-MS to quantify the amount of platinum.

-

Express the data as ng of platinum per million cells or a similar unit.

-

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify specific proteins, such as the DNA repair protein ERCC1.

-

Materials: Cell culture dishes, lysis buffer (e.g., RIPA buffer with protease inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody (e.g., anti-ERCC1), HRP-conjugated secondary antibody, ECL substrate.

-

Protocol:

-

Lyse the cells in lysis buffer on ice for 30 minutes.[5]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a protein assay.

-

Denature equal amounts of protein (e.g., 20 µg) by boiling in sample buffer and load onto an SDS-PAGE gel.[12]

-

Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1-2 hours at room temperature.[12]

-

Incubate the membrane with the primary antibody (e.g., anti-ERCC1, 1:2000 dilution) overnight at 4°C.[12]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize the data.

-

Visualizing Resistance Pathways and Workflows

Graphical representations are invaluable for understanding the complex interactions in cisplatin resistance. The following diagrams were generated using the DOT language.

References

- 1. Cisplatin Resistance: A Cellular Self-Defense Mechanism Resulting from Multiple Epigenetic and Genetic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Mechanisms of Chemoresistance Induced by Cisplatin in NSCLC Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Downregulation of XPF–ERCC1 enhances cisplatin efficacy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Cellular pharmacology of cisplatin in relation to the expression of human copper transporter CTR1 in different pairs of cisplatin-sensitive and -resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative determination and subcellular mapping of Pt-based drugs in single breast tumour cells via laser ablation-ICP-mass spectrometry - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02467B [pubs.rsc.org]

Cisplatin's Double-Edged Sword: A Technical Guide to its Impact on the Tumor Microenvironment

For Immediate Release

[City, State] – [Date] – While cisplatin has been a cornerstone of cancer chemotherapy for decades, its intricate and often paradoxical effects on the tumor microenvironment (TME) are now coming into sharper focus. A new in-depth technical guide released today offers researchers, scientists, and drug development professionals a comprehensive overview of how this potent cytotoxic agent remodels the complex ecosystem of a tumor, influencing everything from immune cell populations to the extracellular matrix. This whitepaper provides a critical resource for harnessing cisplatin's immunomodulatory properties to enhance its therapeutic efficacy and overcome drug resistance.

Cisplatin's primary mechanism of action involves the formation of DNA adducts in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.[1] However, its impact extends far beyond direct tumor cell killing. The drug instigates a cascade of changes within the TME, a dynamic network of non-cancerous cells and extracellular components that can either support or suppress tumor growth. Understanding and manipulating these changes is paramount for the future of cisplatin-based therapies.

The Immunomodulatory Power of Cisplatin: A Shift in the TME Landscape

Cisplatin can transform an immunologically "cold" tumor, which is non-responsive to immunotherapy, into a "hot" one by triggering immunogenic cell death (ICD).[2] This process releases damage-associated molecular patterns (DAMPs), which act as danger signals to the immune system, promoting the maturation of dendritic cells (DCs) and the subsequent activation of anti-tumor T cells.[2]

Impact on Key Immune Cell Populations

Cisplatin's influence on the diverse immune cell populations within the TME is a critical aspect of its therapeutic effect. It can reprogram immunosuppressive cells and bolster the activity of anti-tumor immune effectors.

Tumor-Associated Macrophages (TAMs): Cisplatin can promote the polarization of pro-tumoral M2-like TAMs towards an anti-tumoral M1-like phenotype.[2] This shift is crucial as M1 macrophages are involved in pathogen clearance and anti-tumor immunity, while M2 macrophages are associated with tissue repair and tumor progression. This repolarization enhances the secretion of pro-inflammatory cytokines like TNF-α and IFN-γ, further stimulating an anti-tumor immune response.[2]

Myeloid-Derived Suppressor Cells (MDSCs): These immature myeloid cells are potent suppressors of T-cell function and contribute to an immunosuppressive TME. Cisplatin has been shown to reduce the frequency and suppressive activity of monocytic MDSCs (M-MDSCs), in part by inhibiting the STAT3 signaling pathway.[1][3]

T Lymphocytes: Cisplatin can enhance the infiltration and activation of cytotoxic T lymphocytes (CTLs), the primary effectors of anti-tumor immunity.[2] This is achieved through various mechanisms, including the upregulation of chemokines that attract T cells to the tumor site and the promotion of DC maturation for effective antigen presentation.[2] However, the impact on regulatory T cells (Tregs), which suppress anti-tumor immunity, can be context-dependent.

The following table summarizes the quantitative effects of cisplatin on various immune cell populations as reported in preclinical and clinical studies.

| Cell Type | Cancer Model | Cisplatin Treatment Details | Observed Effect | Reference |

| M1/M2 Macrophage Ratio | Osteosarcoma (in vivo) | Cisplatin-loaded M1 macrophage-derived vesicles | 22-fold increase in M1/M2 ratio | |

| Monocytic MDSCs (M-MDSCs) | Head and Neck Squamous Cell Carcinoma (HNSCC) (clinical) | Intravenous cisplatin-based chemoradiotherapy | Significant decrease in M-MDSC frequency after 2 and 6 rounds of treatment. COX-2 expression in M-MDSCs decreased from a mean of 11% to 3% after two rounds. | [1] |

| CD3+ T lymphocytes | Colorectal cancer (in vivo) | Preconditioning with cisplatin prior to CIK cell therapy | Augmented infiltration of CD3+ T lymphocytes into the tumor mass. | |

| Regulatory T cells (Tregs) | Colorectal cancer (in vivo) | Preconditioning with cisplatin prior to CIK cell therapy | Reduced percentage of intratumoral and splenic Treg cells. |

Remodeling the Tumor Stroma: Beyond the Immune Cells

Cisplatin's influence extends to the non-immune components of the TME, particularly cancer-associated fibroblasts (CAFs) and the extracellular matrix (ECM).

Cancer-Associated Fibroblasts (CAFs): CAFs are key players in creating a tumor-permissive microenvironment by secreting growth factors, cytokines, and ECM components. Cisplatin's effect on CAFs is complex. While it can induce apoptosis in some CAFs, it can also promote the secretion of factors from CAFs that paradoxically contribute to cisplatin resistance. For instance, cisplatin can stimulate CAFs to release exosomes that inhibit ferroptosis in tumor cells, thereby reducing the drug's efficacy.[2]

Extracellular Matrix (ECM): The ECM provides structural support to the tumor and influences cell behavior and drug penetration. Cisplatin can modulate the expression of ECM components. For example, hyaluronic acid (HA), a major ECM component, has been shown to enhance chemoresistance to cisplatin in ovarian cancer cells.[4] Studies have indicated that after treatment with platinum-based chemotherapy, HA levels can increase in a significant percentage of patients, contributing to treatment failure.[4]

Key Signaling Pathways Modulated by Cisplatin in the TME

Several signaling pathways are central to cisplatin's effects on the TME. Understanding these pathways is crucial for developing rational combination therapies.

cGAS-STING Pathway: Cisplatin-induced DNA damage can lead to the accumulation of cytosolic double-stranded DNA (dsDNA) in tumor cells. This dsDNA is sensed by the cyclic GMP-AMP synthase (cGAS), which activates the stimulator of interferon genes (STING) pathway.[5][6] Activated STING triggers the production of type I interferons (IFNs), which play a critical role in linking the innate and adaptive immune systems, promoting DC maturation and T-cell responses.[2]

STAT3 Signaling Pathway in MDSCs: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that promotes the expansion and immunosuppressive function of MDSCs. Cisplatin has been shown to inhibit STAT3 signaling in M-MDSCs, leading to a reduction in the expression of immunosuppressive molecules like cyclooxygenase-2 (COX-2) and arginase-1.[1][3]

References

- 1. researchgate.net [researchgate.net]

- 2. The role of cisplatin in modulating the tumor immune microenvironment and its combination therapy strategies: a new approach to enhance anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of Hyaluronic Acid in Selected Malignant Neoplasms in Women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The diverse effects of cisplatin on tumor microenvironment: Insights and challenges for the delivery of cisplatin by nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cisplatin-incorporated hyaluronic acid nanoparticles based on ion-complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Uptake and Efflux Mechanisms of Cisplatin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the cellular transport of cisplatin, a cornerstone of modern chemotherapy. Understanding these uptake and efflux pathways is critical for addressing the challenges of drug resistance and for the rational design of novel therapeutic strategies to enhance the efficacy of platinum-based anticancer agents.

Introduction: The Cellular Journey of Cisplatin

Cisplatin, or cis-diamminedichloroplatinum(II), exerts its cytotoxic effects primarily by forming adducts with nuclear DNA, which subsequently triggers cell cycle arrest and apoptosis.[1] However, to reach its ultimate target, cisplatin must first traverse the cell membrane, a process governed by a complex interplay of passive and active transport mechanisms. The intracellular concentration of cisplatin is a key determinant of its therapeutic efficacy, and alterations in its transport are a major contributor to both intrinsic and acquired drug resistance.[2][3] This guide will delve into the primary mechanisms of cisplatin uptake and efflux, the signaling pathways that regulate these processes, and the experimental protocols used to study them.

Cellular Uptake Mechanisms of Cisplatin

The entry of cisplatin into cancer cells is a multifactorial process involving passive diffusion and facilitated transport by membrane proteins.

Passive Diffusion

Given its small size and neutral charge, cisplatin is capable of crossing the plasma membrane via passive diffusion.[4] This process is driven by the concentration gradient of the drug across the membrane. However, due to its hydrophilic nature, the rate of passive diffusion is relatively low.[4] Studies have shown that while passive diffusion contributes to the overall intracellular accumulation of cisplatin, it is not the primary mechanism of uptake in many cancer cell types.[5]

Copper Transporter 1 (CTR1)

The high-affinity copper transporter 1 (CTR1), encoded by the SLC31A1 gene, is a major influx transporter for cisplatin.[6] CTR1 is a transmembrane protein that forms a trimeric channel, facilitating the transport of both copper and cisplatin into the cell.[7] The expression level of CTR1 has been shown to correlate with cisplatin sensitivity in various cancer cell lines, with reduced expression being a common feature of cisplatin-resistant cells.[6][8]

Organic Cation Transporters (OCTs)

Organic cation transporters, particularly OCT1 (SLC22A1) and OCT2 (SLC22A2), have also been implicated in the uptake of cisplatin, especially in specific tissues like the kidney, which may contribute to the drug's nephrotoxicity.[9] These transporters recognize and transport a wide range of cationic compounds, and evidence suggests that cisplatin can be a substrate for OCTs.

Cellular Efflux Mechanisms of Cisplatin

The active removal of cisplatin from cancer cells is a critical mechanism of drug resistance. Several ATP-binding cassette (ABC) transporters and other efflux pumps have been identified to play a role in this process.

Copper-Transporting P-type ATPases (ATP7A and ATP7B)

ATP7A and ATP7B are copper-transporting P-type ATPases that play a crucial role in maintaining copper homeostasis. These proteins are also involved in the efflux of cisplatin.[10] In response to high intracellular cisplatin levels, ATP7A and ATP7B can traffic from the trans-Golgi network to the plasma membrane or vesicular compartments to facilitate the removal of the drug from the cell.[10][11] Overexpression of ATP7A and ATP7B is frequently observed in cisplatin-resistant cancer cells.[10]

Multidrug Resistance-Associated Proteins (MRPs)

The multidrug resistance-associated proteins, particularly MRP2 (ABCC2), are members of the ABC transporter superfamily that can mediate the efflux of a broad range of xenobiotics, including cisplatin. MRP2 is known to transport cisplatin conjugated to glutathione (GSH), thereby reducing its intracellular concentration and cytotoxic effect.[12] Increased expression of MRP2 has been linked to cisplatin resistance in several cancer types.

Multidrug and Toxin Extrusion Proteins (MATEs)

The multidrug and toxin extrusion (MATE) proteins, such as MATE1 (SLC47A1), are another class of transporters that can contribute to cisplatin efflux. These transporters function as proton/drug antiporters and are expressed in various tissues, including the kidney and liver.

Regulation of Cisplatin Transport by Signaling Pathways

The expression and activity of cisplatin transporters are tightly regulated by a network of intracellular signaling pathways. Dysregulation of these pathways can lead to altered drug transport and contribute to the development of cisplatin resistance.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, survival, and differentiation. Activation of the MAPK/ERK pathway has been shown to contribute to cisplatin resistance.[4][13] This can occur through various mechanisms, including the upregulation of anti-apoptotic proteins and the potential modulation of cisplatin transporter expression. For instance, sustained ERK activation has been linked to increased expression of efflux pumps.[2]

PI3K/Akt Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival and proliferation. Hyperactivation of the PI3K/Akt pathway is a common feature of many cancers and is strongly associated with cisplatin resistance.[1][10] This pathway can promote resistance by inhibiting apoptosis and by upregulating the expression and activity of ABC transporters, thereby enhancing cisplatin efflux.[10]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in the cellular response to stress, inflammation, and apoptosis. Constitutive activation of NF-κB is observed in many cancers and has been implicated in cisplatin resistance.[14][15] NF-κB can promote the transcription of genes involved in cell survival and drug efflux, including some ABC transporters.[14]

Quantitative Data on Cisplatin Transport

The following tables summarize key quantitative data related to the cellular uptake and efflux of cisplatin.

Table 1: Transport Kinetics of Cisplatin

| Transporter | Substrate | Cell Line/System | Km (µM) | Vmax (ng/mg protein/min) | Citation(s) |

| CTR1 | Cisplatin | Saccharomyces cerevisiae | 140.2 | 76.9 | [10] |

| CTR1 | Copper | IGROV1 (human ovarian cancer) | 5.31 ± 0.31 | 17.93 ± 1.33 pmol/mg protein/min | [7] |

Table 2: Transporter Expression and Cisplatin Sensitivity

| Transporter | Cell Line Pair | Fold Change in Expression (Resistant vs. Sensitive) | Correlation with Cisplatin Resistance | Citation(s) |

| CTR1 | Human Ovarian Cancer | Decreased | Inverse | [8] |

| CTR1 | Small Cell Lung Cancer (SR2 vs. SCLC) | Substantial Reduction | Inverse | [8] |

| ATP7A | Non-Small Cell Lung Cancer | Significantly Higher in Resistant Tumors | Positive | [16] |

| ATP7B | Cisplatin-Resistant Ovarian Cancer | Increased | Positive | [10] |

| MRP2 | Cisplatin-Resistant Cell Lines | Substantial Overexpression | Positive | [12] |

Table 3: Intracellular Cisplatin Concentration

| Cell Line Pair | Condition | Intracellular Platinum Concentration | Fold Difference (Resistant vs. Sensitive) | Citation(s) |

| A2780 vs. A2780cis (Ovarian Cancer) | Cisplatin Treatment | Markedly Decreased in A2780cis | - | [3] |

| HEK-EV vs. HEK-CTR1 | 2 hr Cisplatin Exposure | 0.024 ± 0.004 vs. 0.045 ± 0.003 nmol/mg protein | 1.9-fold higher in CTR1-expressing cells | |

| KCP-4 vs. KB-3-1 (Epidermoid Carcinoma) | 50 µM Cisplatin | ~20% of parental cells in KCP-4 | ~5-fold lower in resistant cells | [17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular uptake and efflux of cisplatin.

Cisplatin Uptake Assay

Objective: To quantify the intracellular accumulation of cisplatin over time.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Cisplatin stock solution

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay kit (e.g., BCA assay)

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Procedure:

-

Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

On the day of the experiment, remove the culture medium and wash the cells twice with pre-warmed PBS.

-

Add fresh, pre-warmed culture medium containing the desired concentration of cisplatin to each well.

-

Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

At each time point, aspirate the cisplatin-containing medium and immediately wash the cells three times with ice-cold PBS to stop the uptake process.

-

Lyse the cells by adding an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant and determine the protein concentration using a protein quantification assay.

-

Analyze the platinum content in the cell lysates using ICP-MS.

-

Normalize the platinum content to the total protein concentration to determine the intracellular cisplatin accumulation (e.g., in ng Pt/mg protein).

Cisplatin Efflux Assay

Objective: To measure the rate of cisplatin extrusion from cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Cisplatin stock solution

-

Efflux buffer (e.g., serum-free medium)

-

Cell lysis buffer

-

Protein quantification assay kit

-

ICP-MS

Procedure:

-

Seed cells in 6-well plates as described for the uptake assay.

-

Pre-load the cells with cisplatin by incubating them in culture medium containing a defined concentration of the drug for a specific duration (e.g., 1-2 hours) at 37°C.

-

After the loading period, aspirate the cisplatin-containing medium and wash the cells three times with ice-cold PBS.

-

Add pre-warmed efflux buffer to each well to initiate the efflux process.

-

Incubate the cells at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

At each time point, collect the efflux buffer (which contains the extruded cisplatin) and lyse the cells remaining in the well as described in the uptake assay.

-

Analyze the platinum content in both the collected efflux buffer and the cell lysates using ICP-MS.

-

Calculate the percentage of cisplatin effluxed at each time point relative to the initial intracellular concentration (at time 0 of the efflux period).

Quantification of Intracellular Cisplatin by ICP-MS

Objective: To accurately measure the total platinum content in cellular samples.

Materials:

-

Cell lysates or other biological samples

-

Nitric acid (trace metal grade)

-

Hydrogen peroxide (30%, trace metal grade)

-

ICP-MS instrument

-

Platinum standard solutions for calibration

Procedure:

-

Digest the cellular samples by adding a mixture of nitric acid and hydrogen peroxide.

-

Heat the samples in a digestion block or microwave digestion system until the organic matter is completely broken down and the solution is clear.

-

Dilute the digested samples to a suitable volume with deionized water.

-

Prepare a series of platinum standard solutions of known concentrations for instrument calibration.

-

Analyze the samples and standards using the ICP-MS. The instrument will measure the intensity of the platinum isotopes (e.g., 195Pt).

-

Generate a calibration curve from the standard solutions and use it to determine the platinum concentration in the unknown samples.

-

Express the results as the amount of platinum per number of cells or per milligram of protein.

Western Blot for Transporter Protein Expression

Objective: To determine the relative expression levels of cisplatin transporter proteins.

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the transporter of interest (e.g., anti-CTR1, anti-ATP7A)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Separate the proteins in the cell lysates by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.

qRT-PCR for Transporter mRNA Expression

Objective: To quantify the relative mRNA expression levels of cisplatin transporter genes.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers specific for the transporter genes of interest and a reference gene (e.g., GAPDH)

Procedure:

-

Extract total RNA from the cells using an RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using the cDNA, gene-specific primers, and a qPCR master mix.

-

The qPCR instrument will monitor the amplification of the target genes in real-time.

-

Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of the target genes to the expression of a reference gene.

Visualizations of Cellular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key cellular pathways and experimental workflows discussed in this guide.

References

- 1. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells [ouci.dntb.gov.ua]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 7. mct.aacrjournals.org [mct.aacrjournals.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Regulation of p53 target gene expression by cisplatin-induced extracellular signal-regulated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Altered localisation of the copper efflux transporters ATP7A and ATP7B associated with cisplatin resistance in human ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological NF-κB inhibition decreases cisplatin chemoresistance in muscle-invasive bladder cancer and reduces cisplatin-induced toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cisplatin based therapy: the role of the mitogen activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. researchgate.net [researchgate.net]

- 16. A Role for The ATP7A Copper Transporter in Tumorigenesis and Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

Methodological & Application

Protocol for Preparing Cisplatin Solution for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin (cis-diamminedichloroplatinum(II)) is a cornerstone of chemotherapy, widely employed in the treatment of various solid tumors, including those of the testes, ovaries, bladder, and lung.[1] Its cytotoxic effects are primarily mediated through the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1] The efficacy of in vitro studies using cisplatin is critically dependent on the correct preparation and handling of its solutions. This document provides a detailed protocol for the preparation of cisplatin solutions for cell culture, along with application notes regarding its stability, mechanism of action, and cytotoxicity.

Application Notes

Solubility and Stability

Cisplatin exhibits limited solubility in aqueous solutions. The solvent of choice for preparing cisplatin stock solutions for cell culture is 0.9% sodium chloride (NaCl) solution (normal saline) . The chloride ions in the saline solution suppress the aquation of cisplatin, a process where the chloride ligands are replaced by water molecules. This aquation process leads to a more reactive and less stable compound, which can result in inconsistent experimental outcomes.

It is strongly advised to avoid using dimethyl sulfoxide (DMSO) as a solvent for cisplatin. While cisplatin is more soluble in DMSO, the solvent can react with the platinum complex, leading to its inactivation and the formation of various complexes that are no longer cisplatin.

For optimal stability, cisplatin stock solutions prepared in 0.9% NaCl should be:

-

Protected from light: Cisplatin is photosensitive.

-

Stored at 2-8°C for short-term use or aliquoted and stored at -20°C for longer-term storage (up to three months). [2]

-

Prepared at a concentration of ≤ 0.5 mg/mL (1.67 mM) to prevent precipitation.[3]

Mechanism of Action

Cisplatin exerts its anticancer effects through a multi-step process. Upon entering the cell, the lower intracellular chloride concentration facilitates the aquation of cisplatin, forming positively charged, aquated platinum complexes. These reactive species readily bind to the N7 position of purine bases (guanine and adenine) in DNA, leading to the formation of intrastrand and interstrand crosslinks.

These DNA adducts distort the DNA double helix, which in turn inhibits DNA replication and transcription. This DNA damage triggers a cellular stress response, activating signal transduction pathways that can lead to:

-

Cell Cycle Arrest: Providing time for DNA repair mechanisms to attempt to resolve the damage.

-

Apoptosis (Programmed Cell Death): If the DNA damage is too extensive to be repaired.

The p53 tumor suppressor protein plays a crucial role in mediating the cellular response to cisplatin-induced DNA damage.[4] Activation of p53 can transcriptionally activate genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).[4][5] However, cisplatin can also induce apoptosis through p53-independent pathways, often involving the activation of other signaling cascades like the MAPK/ERK pathway.[3][4]

Quantitative Data Summary

The cytotoxic potency of cisplatin varies significantly across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness. The following table summarizes reported IC50 values for cisplatin in various human cancer cell lines. It is important to note that these values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | ~5-15 |

| MCF-7 | Breast Adenocarcinoma | ~3-10 |

| HeLa | Cervical Cancer | ~2-8 |

| HepG2 | Hepatocellular Carcinoma | ~4-12 |

| HCT116 | Colorectal Carcinoma | ~2-7 |

| A2780 | Ovarian Carcinoma | ~1-5 |

| PC-3 | Prostate Cancer | ~6-20 |

| U-87 MG | Glioblastoma | ~5-18 |

Note: The IC50 values are approximate ranges compiled from various sources and should be used as a reference. It is highly recommended to determine the IC50 for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Cisplatin Stock Solution (1 mg/mL in 0.9% NaCl)

Materials:

-

Cisplatin powder

-

Sterile 0.9% NaCl solution

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Sterile microcentrifuge tubes (for aliquots)

-

Calibrated balance

-

Vortex mixer

-

Fume hood

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Safety Precautions: Cisplatin is a hazardous substance. All handling of cisplatin powder and concentrated solutions should be performed in a certified fume hood. Always wear appropriate PPE.

-

Weighing Cisplatin: Carefully weigh the desired amount of cisplatin powder. For a 1 mg/mL stock solution, weigh out 1 mg of cisplatin for every 1 mL of 0.9% NaCl you intend to use. It is often practical to prepare a larger volume, for example, 10 mg of cisplatin in 10 mL of 0.9% NaCl.

-

Dissolution: Transfer the weighed cisplatin powder into a sterile conical tube. Add the appropriate volume of sterile 0.9% NaCl solution.

-

Mixing: Tightly cap the tube and vortex thoroughly. The dissolution of cisplatin in saline can be slow. It may take several hours of intermittent vortexing or gentle agitation at room temperature to completely dissolve the powder. Protect the solution from light during this process by wrapping the tube in aluminum foil.

-

Sterilization (Optional but Recommended): If the solution is not prepared under strict aseptic conditions, it can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Once the cisplatin is completely dissolved, aliquot the stock solution into sterile, light-protected microcentrifuge tubes in volumes suitable for your experiments to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 3 months). For short-term use, the stock solution can be stored at 2-8°C for up to one week, protected from light.

Protocol 2: Cytotoxicity Assay using MTT

This protocol provides a general guideline for determining the IC50 of cisplatin in a given cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Adherent or suspension cells of interest

-

Complete cell culture medium

-

Cisplatin stock solution (prepared as in Protocol 1)

-

96-well cell culture plates

-

MTT reagent (5 mg/mL in sterile PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for many adherent cell lines) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach and resume growth.

-

Preparation of Cisplatin Working Solutions: Prepare a series of dilutions of the cisplatin stock solution in complete culture medium. A common approach is to prepare a 2-fold or 3-fold serial dilution series. Remember to include a vehicle control (medium with the same concentration of 0.9% NaCl as the highest cisplatin concentration well, but without cisplatin).

-

Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared cisplatin working solutions to the respective wells. For suspension cells, add the appropriate volume of a more concentrated cisplatin solution to achieve the desired final concentrations.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubation with MTT: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each cisplatin concentration relative to the vehicle control. Plot the percentage of cell viability against the cisplatin concentration (on a logarithmic scale) and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Visualizations

Cisplatin Solution Preparation Workflow

Caption: Workflow for the preparation of cisplatin stock and working solutions.

Simplified Signaling Pathway of Cisplatin's Mechanism of Action

Caption: Simplified signaling pathway of cisplatin's mechanism of action.

References

Application Notes: Measuring Cisplatin Cytotoxicity in Cancer Research

References

- 1. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncodaily.com [oncodaily.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Cisplatin? [synapse.patsnap.com]

- 5. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Computational modeling of apoptotic signaling pathways induced by cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Damage Response in Cisplatin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents [frontiersin.org]

- 10. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay [bio-protocol.org]

- 12. Cisplatin treatment and cell viability assay [bio-protocol.org]

- 13. Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Preparation, Characterization and Cytotoxic Studies of Cisplatin-containing Nanoliposomes on Breast Cancer Cell Lines | Asian Pacific Journal of Cancer Biology [waocp.com]

Detecting the Molecular Scars: A Guide to Cisplatin-DNA Adduct Analysis

For researchers, scientists, and drug development professionals, the precise detection and quantification of cisplatin-DNA adducts is paramount in understanding the efficacy and mechanisms of this cornerstone chemotherapeutic agent. This document provides detailed application notes and protocols for a range of established and emerging methods, enabling a comprehensive approach to studying cisplatin's interaction with DNA.

Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to the inhibition of replication and transcription, and ultimately inducing apoptosis in cancer cells. The ability to accurately measure these adducts is crucial for preclinical drug development, clinical trial monitoring, and personalized medicine strategies. This guide details the principles, step-by-step protocols, and comparative data for key detection methodologies.

Comparative Analysis of Detection Methods

The selection of an appropriate method for detecting cisplatin-DNA adducts depends on factors such as the required sensitivity, specificity, throughput, and the nature of the biological sample. The following table summarizes the quantitative data for the methods detailed in this guide.

| Method | Principle | Sample Type | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Throughput | Specificity |

| Immuno-Slot Blot (ISB) | Antibody-based detection of specific cisplatin-DNA adducts immobilized on a membrane. | Purified DNA | ~1 fmol/µg DNA | High | High (adduct-specific antibodies) |

| Atomic Absorption Spectroscopy (AAS) | Measures the total platinum content in a sample, which is correlated to the amount of DNA-bound cisplatin. | Purified DNA, Tissues, Cells | ~3 fmol/µg DNA[1] | Moderate | Low (measures total platinum) |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates enzymatic digests of DNA and identifies and quantifies specific adducts based on their mass-to-charge ratio. | Purified DNA, Tissues, Cells | LOD: 0.21 fmol/µg DNA; LOQ: 0.67 fmol/µg DNA[2] | Moderate to High | Very High (structural information) |

| ³²P-Postlabeling Assay | Radioactive labeling of DNA adducts after enzymatic digestion, followed by chromatographic separation and detection. | Purified DNA | ~1 adduct per 10¹⁰ nucleotides | Low to Moderate | High (separates different adducts) |

| Nanopore Sequencing | Detects disruptions in the ionic current as single DNA strands pass through a nanopore, indicating the presence of adducts. | Purified DNA | Can detect single adducts on a single read[3][4] | High | High (sequence context) |

Experimental Protocols

Immuno-Slot Blot (ISB) for Cisplatin-DNA Adducts

This method offers a high-throughput and sensitive approach for the quantification of specific cisplatin-DNA adducts using monoclonal antibodies.

Caption: Workflow for the detection of Cisplatin-DNA adducts using Immuno-Slot Blot.

-

DNA Preparation:

-

Isolate genomic DNA from cells or tissues using a standard DNA extraction kit.

-

Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).

-

Denature 1-2 µg of DNA in 100 µL of 0.3 M NaOH by heating at 100°C for 10 minutes, then immediately place on ice.

-

-

Slot Blot Assembly and DNA Immobilization:

-

Pre-wet a nitrocellulose membrane in 6x SSC buffer (0.9 M NaCl, 0.09 M sodium citrate, pH 7.0).

-

Assemble the slot blot apparatus according to the manufacturer's instructions.

-

Load the denatured DNA samples into the wells.

-

Apply a gentle vacuum to draw the DNA onto the membrane.

-

Disassemble the apparatus and wash the membrane briefly in 2x SSC.

-

Bake the membrane at 80°C for 2 hours to fix the DNA.

-

-

Immunodetection:

-

Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 [TBST]).

-

Incubate the membrane with a primary antibody specific for the cisplatin-DNA adduct of interest (e.g., anti-Pt-(GG)) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically but is often in the range of 1:1000 to 1:5000.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rat IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Signal Detection and Quantification:

-

Apply a chemiluminescent HRP substrate to the membrane according to the manufacturer's instructions.

-

Image the chemiluminescent signal using a suitable imaging system.

-

Quantify the signal intensity of each slot using densitometry software. The amount of adduct is determined by comparing the signal to a standard curve of DNA with a known amount of cisplatin adducts.

-

Atomic Absorption Spectroscopy (AAS)

AAS is a robust method for quantifying the total platinum content in a sample, providing an indirect measure of cisplatin-DNA adducts.

Caption: Workflow for quantifying total platinum in DNA samples using Atomic Absorption Spectroscopy.

-

Sample Preparation:

-

Isolate and purify genomic DNA from the samples of interest. It is critical to ensure the DNA is free of any contaminating platinum.

-

Accurately quantify the DNA concentration.

-

Digest a known amount of DNA (e.g., 10-50 µg) in concentrated nitric acid (e.g., 70%) at an elevated temperature (e.g., 70-80°C) until the solution is clear. This step should be performed in a fume hood with appropriate personal protective equipment.

-

Dilute the digested sample to a final volume with 0.5% (v/v) nitric acid.

-

-

Instrument Setup and Calibration:

-

Set up the graphite furnace atomic absorption spectrophotometer according to the manufacturer's instructions for platinum analysis. The wavelength is typically set to 265.9 nm.

-

Prepare a series of platinum standards of known concentrations in 0.5% (v/v) nitric acid.

-

Generate a calibration curve by measuring the absorbance of the platinum standards.

-

-

Sample Analysis:

-

Inject a known volume of the diluted, digested sample into the graphite furnace.

-

Run the furnace program, which typically involves drying, ashing, and atomization steps. For platinum, typical parameters are:

-

Drying: 30 seconds at 125°C

-

Ashing: 30 seconds at 1300°C

-

Atomization: 10 seconds at 2800°C

-

-

Measure the absorbance of the sample.

-

-

Data Analysis:

-

Determine the concentration of platinum in the sample by comparing its absorbance to the calibration curve.

-

Calculate the amount of platinum per microgram of DNA.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high specificity and sensitivity for the identification and quantification of specific cisplatin-DNA adducts.

Caption: Workflow for the analysis of Cisplatin-DNA adducts by LC-MS/MS.

-

DNA Digestion:

-

Isolate and purify genomic DNA.

-

Digest 10-20 µg of DNA to individual nucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase. The digestion is usually carried out overnight at 37°C.

-

-

LC Separation:

-

Use a reverse-phase C18 column for the separation of the nucleoside mixture.

-

A typical mobile phase consists of a gradient of a weak acid (e.g., 0.1% formic acid) in water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).

-

The gradient program should be optimized to achieve good separation of the cisplatin-DNA adducts from the normal nucleosides.

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion (the protonated adduct) and a specific product ion generated by collision-induced dissociation.

-

For the major cisplatin-d(GpG) adduct, the precursor ion is [Pt(NH₃)₂(dG)₂]⁺ and a common product ion corresponds to the loss of a deoxyribose sugar.

-

-

Quantification:

-

Quantify the adducts by comparing the peak area of the MRM transition in the sample to a standard curve generated using synthetic cisplatin-DNA adduct standards of known concentrations.

-

³²P-Postlabeling Assay

This highly sensitive method is used to detect a wide range of DNA adducts, including those formed by cisplatin.

Caption: Workflow for the ³²P-Postlabeling assay to detect Cisplatin-DNA adducts.

-

DNA Digestion and Adduct Enrichment:

-

Isolate and purify genomic DNA.

-

Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Enrich the adducted nucleotides from the normal nucleotides, for example, by butanol extraction.

-

-

³²P-Labeling:

-

Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase (T4 PNK).

-

-

Chromatographic Separation:

-

Separate the ³²P-labeled adducts by two-dimensional thin-layer chromatography (2D-TLC). The solvent systems for the two dimensions are chosen to achieve optimal separation of the specific adducts of interest.

-

-

Detection and Quantification:

-

Visualize the separated adducts by autoradiography.

-

Quantify the amount of radioactivity in each adduct spot using scintillation counting or phosphorimaging. The level of adducts is expressed as relative adduct labeling (RAL), which is the ratio of radioactivity in the adduct spots to the total radioactivity of all nucleotides. The lower limit of quantification for Pt-GG and Pt-AG adducts has been reported to be 0.087 and 0.053 fmol/µg DNA, respectively.

-

Nanopore Sequencing

This cutting-edge, single-molecule sequencing technique can directly detect DNA modifications, including cisplatin adducts, without the need for amplification.

References

Application Notes and Protocols for Studying Cisplatin Nephrotoxicity in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to investigate cisplatin-induced nephrotoxicity. This guide is intended to assist researchers in designing, executing, and interpreting studies aimed at understanding the mechanisms of cisplatin toxicity and evaluating potential nephroprotective agents.

Cisplatin is a potent and widely used chemotherapeutic agent for treating various solid tumors. However, its clinical application is often limited by severe side effects, most notably dose-dependent nephrotoxicity, which can lead to acute kidney injury (AKI) and chronic kidney disease.[1][2] Animal models, particularly in rodents, are indispensable tools for studying the pathophysiology of cisplatin-induced kidney damage and for the preclinical assessment of new therapeutic strategies.[3][4]

The primary mechanisms underlying cisplatin nephrotoxicity are multifaceted and include DNA damage, oxidative stress, inflammation, and apoptosis of renal tubular epithelial cells.[1][5][6] Cisplatin accumulates in the kidneys, particularly in the proximal tubules, leading to cellular injury and death.[3][5]

Experimental Protocols

Induction of Cisplatin Nephrotoxicity in Rodents

This protocol describes the induction of acute kidney injury using a single high dose of cisplatin in mice or rats, a widely used and well-characterized model.[7][8]

Materials:

-

Cisplatin (lyophilized powder)

-

Sterile 0.9% saline solution

-

Animal weighing scale

-

Syringes and needles for intraperitoneal (IP) injection

-

Appropriate animal handling and restraint devices

-

Metabolic cages for urine collection (optional)

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Animal Acclimatization: House animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to allow for acclimatization. Provide free access to standard chow and water.

-

Cisplatin Preparation: On the day of injection, freshly prepare the cisplatin solution. Dissolve lyophilized cisplatin in sterile 0.9% saline to the desired concentration. For example, to achieve a 1 mg/mL solution, dissolve 10 mg of cisplatin in 10 mL of saline. Gently warm the solution to 37°C and vortex to ensure complete dissolution. Protect the solution from light.

-

Animal Dosing:

-

Weigh each animal accurately on the day of injection.

-

Calculate the required volume of cisplatin solution for each animal based on its body weight and the target dose. Common single nephrotoxic doses are:

-

Administer the calculated volume of cisplatin solution via IP injection.

-

Administer an equivalent volume of sterile 0.9% saline to the control group animals.

-

-

Post-Injection Monitoring:

-

Monitor the animals daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, and changes in food and water intake.

-

Record body weight daily. Significant weight loss (typically >20%) is an early indicator of toxicity.

-

-

Sample Collection and Euthanasia:

-

The peak of acute kidney injury is typically observed 3-4 days (72-96 hours) after a single high-dose cisplatin injection.[7]

-

At the designated time point (e.g., 72 hours post-injection), anesthetize the animals.

-

Collect blood via cardiac puncture or from the retro-orbital sinus for serum biochemistry analysis.

-

Euthanize the animals using an approved method (e.g., cervical dislocation under deep anesthesia or CO2 asphyxiation).

-

Immediately perfuse the kidneys with cold phosphate-buffered saline (PBS) to remove blood.

-

Excise the kidneys. One kidney can be fixed in 10% neutral buffered formalin for histopathological analysis, while the other can be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical assays.

-

Assessment of Renal Function

a. Serum Biochemistry:

-

Collect blood samples and allow them to clot at room temperature for 30 minutes.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the serum.

-

Measure the concentrations of Blood Urea Nitrogen (BUN) and serum creatinine using commercially available assay kits or an automated biochemical analyzer. Elevated levels of BUN and creatinine are key indicators of reduced glomerular filtration rate and kidney dysfunction.[7]

b. Histopathological Examination:

-

Process the formalin-fixed kidney tissues for paraffin embedding.

-

Section the kidneys at 4-5 µm thickness and stain with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) for basement membrane integrity.

-

Examine the stained sections under a light microscope for pathological changes such as tubular necrosis, apoptosis, cast formation, and inflammatory cell infiltration.[7]

-

A semi-quantitative scoring system can be used to assess the degree of tubular injury.

Measurement of Oxidative Stress and Inflammation Markers

-

Prepare kidney tissue homogenates from the snap-frozen samples.

-

Measure levels of oxidative stress markers such as malondialdehyde (MDA) and nitric oxide (NO), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) using commercially available kits.[9]

-

Quantify pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in the tissue homogenates using ELISA kits.[9]

Data Presentation

Table 1: Representative Changes in Renal Function and Injury Markers in a Mouse Model of Cisplatin-Induced Nephrotoxicity

| Parameter | Control Group (Saline) | Cisplatin-Treated Group (20 mg/kg) |

| Body Weight Change (%) | + 2 to 5% | - 15 to 25% |

| Kidney to Body Weight Ratio (mg/g) | 6.0 ± 0.5 | 8.5 ± 1.0 |

| Serum BUN (mg/dL) | 25 ± 5 | 150 ± 30 |

| Serum Creatinine (mg/dL) | 0.3 ± 0.1 | 2.5 ± 0.8 |

| Histopathological Score (0-4 scale) | 0.2 ± 0.1 | 3.5 ± 0.5 |

*Data are presented as mean ± SD. *p < 0.05 compared to the control group. Data are representative values compiled from typical outcomes of cisplatin nephrotoxicity studies.

Table 2: Representative Changes in Biomarkers of Oxidative Stress and Inflammation in Kidney Tissue

| Biomarker | Control Group (Saline) | Cisplatin-Treated Group |

| Malondialdehyde (MDA, nmol/mg protein) | 1.5 ± 0.3 | 4.0 ± 0.8 |

| Superoxide Dismutase (SOD, U/mg protein) | 120 ± 15 | 65 ± 10 |

| TNF-α (pg/mg protein) | 50 ± 10 | 250 ± 50 |

| IL-1β (pg/mg protein) | 20 ± 5 | 100 ± 25 |

*Data are presented as mean ± SD. *p < 0.05 compared to the control group. Data are representative values compiled from typical outcomes of cisplatin nephrotoxicity studies.

Visualization of Key Pathways and Workflows

Signaling Pathways in Cisplatin Nephrotoxicity

Cisplatin-induced renal cell injury involves a complex interplay of signaling pathways that culminate in apoptosis, necrosis, and inflammation.[5][10]

Caption: Key signaling pathways in cisplatin-induced nephrotoxicity.

Experimental Workflow

The following diagram outlines the typical experimental workflow for studying cisplatin nephrotoxicity in an animal model.

Caption: Standard experimental workflow for in vivo cisplatin studies.

Apoptotic Pathways

Cisplatin induces apoptosis in renal tubular cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11][12]

Caption: Intrinsic and extrinsic apoptosis pathways activated by cisplatin.

References

- 1. Cisplatin-induced Kidney Dysfunction and Perspectives on Improving Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of Cisplatin-Induced Acute Kidney Injury: Pathological Mechanisms, Pharmacological Interventions, and Genetic Mitigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cisplatin-Induced Kidney Toxicity: Potential Roles of Major NAD+-Dependent Enzymes and Plant-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Taxifolin Prevents Cisplatin Nephrotoxicity by Modulating Nrf2/HO-1 Pathway and Mitigating Oxidative Stress and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. experts.azregents.edu [experts.azregents.edu]

- 12. Computational modeling of apoptotic signaling pathways induced by cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Experimental Design of Cisplatin Combination Therapies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors, including lung, ovarian, and testicular cancers.[1][2][3] Its efficacy, however, is often limited by intrinsic or acquired resistance and significant side effects.[1][4] Combination therapy, which involves the co-administration of cisplatin with other therapeutic agents, is a promising strategy to overcome these limitations.[5][6][7] The goal of such combinations is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects, potentially allowing for dose reduction and decreased toxicity.[5][8]